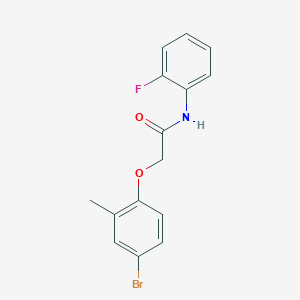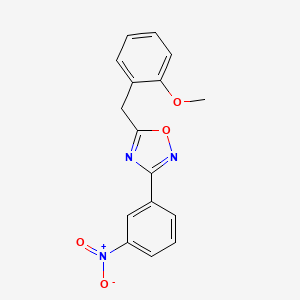![molecular formula C21H24N2O2 B5788159 N-[2-(4-morpholinyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5788159.png)
N-[2-(4-morpholinyl)ethyl]-2,3-diphenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)ethyl]-2,3-diphenylacrylamide, commonly known as compound 48/80, is a synthetic compound that belongs to the class of cationic amphiphilic drugs. It has been widely used in scientific research due to its unique chemical properties and biological effects. In
Wirkmechanismus
Compound 48/80 exerts its biological effects by binding to the surface of mast cells and activating the G protein-coupled receptor, Mas-related G protein-coupled receptor X2 (MRGPRX2). This leads to the activation of phospholipase C and subsequent release of intracellular calcium, which triggers the exocytosis of inflammatory mediators from mast cells.
Biochemical and Physiological Effects:
Compound 48/80 can induce a wide range of biochemical and physiological effects, including the release of histamine, serotonin, cytokines, and proteases from mast cells. These mediators can cause vasodilation, bronchoconstriction, edema, and tissue damage, which are characteristic features of allergic reactions and inflammation. In addition, compound 48/80 can also affect the function of other cells, such as platelets and neutrophils, by modulating their activation and aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 48/80 has several advantages as a tool for scientific research, including its high potency, selectivity, and reproducibility. It can induce mast cell activation in a dose-dependent manner and can be used to study the effects of different stimuli on mast cells. However, there are also some limitations to its use, such as its potential toxicity, non-specific effects, and species differences. Therefore, it is important to use appropriate controls and to interpret the results with caution.
Zukünftige Richtungen
There are several future directions for the use of compound 48/80 in scientific research. One direction is to study the role of MRGPRX2 in mast cell activation and its potential as a therapeutic target for allergic and inflammatory diseases. Another direction is to develop new compounds that can selectively activate or inhibit MRGPRX2 and other receptors involved in mast cell function. Furthermore, compound 48/80 can be used to study the interactions between mast cells and other immune cells, such as T cells and dendritic cells, and their contribution to immune responses and diseases.
Synthesemethoden
Compound 48/80 can be synthesized using various methods, including the reaction of 2,3-diphenylacrylic acid with morpholine and subsequent acylation with ethyl chloride. The purity of the synthesized compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Compound 48/80 has been extensively used in scientific research as a tool to study the function of mast cells. Mast cells are important cells of the immune system that play a crucial role in allergic reactions and inflammation. Compound 48/80 can activate mast cells and induce the release of various inflammatory mediators, such as histamine, serotonin, and cytokines. Therefore, it has been used to study the mechanisms of allergic reactions, asthma, and other inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-N-(2-morpholin-4-ylethyl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(22-11-12-23-13-15-25-16-14-23)20(19-9-5-2-6-10-19)17-18-7-3-1-4-8-18/h1-10,17H,11-16H2,(H,22,24)/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPORVFAGXRTWAS-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5788078.png)
![3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5788080.png)

![methyl 4-{[(propionylamino)carbonothioyl]amino}benzoate](/img/structure/B5788095.png)
![methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B5788107.png)
![N-(2-furylmethyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5788111.png)
![N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788119.png)

![4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5788130.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5788147.png)
![N-(3-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5788154.png)
![N-[(dibenzylamino)carbonothioyl]-2-methylpropanamide](/img/structure/B5788178.png)
